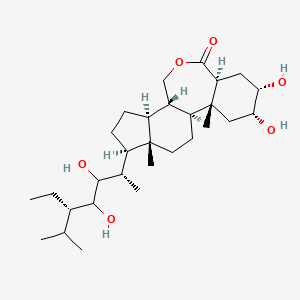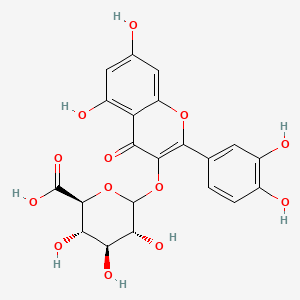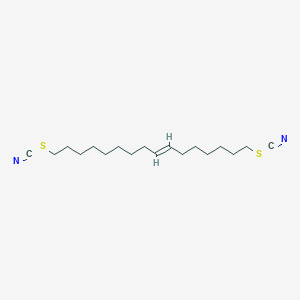
Thiocyanatin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiocyanatin C is a natural product found in Oceanapia with data available.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Antimicrobial Effects
Thiocyanate (SCN) demonstrates potential in treating diseases characterized by chronic airway inflammation and persistent bacterial infection, such as cystic fibrosis. Research has shown that nebulized SCN can significantly decrease airway neutrophil infiltrate and restore redox balance, suggesting its therapeutic utility in conditions like cystic fibrosis (Chandler et al., 2014).
Nematocidal Properties
Thiocyanatins, derived from marine sponges, have shown potent nematocidal activity. They belong to a class of bioactive marine metabolites with demonstrated effectiveness against nematodes, suggesting potential applications in controlling these parasites (Capon et al., 2004).
Role in Immune Response and Host Defense
SCN- is an essential physiological substance that plays a significant role in host defense mechanisms. Its presence as an environmental factor and its role in stimulating nonspecific and specific defense mechanisms highlight its importance in both fundamental and applied research related to hygiene and microbiology (Weuffen et al., 1990).
Impact on Oxidative Stress and Inflammation
SCN's interaction with components like peroxyl radicals and its involvement in oxidative stress and inflammatory processes make it an important subject of study in biochemistry and pharmacology. The understanding of its biochemical interactions offers insight into potential therapeutic applications (Kagan et al., 1992).
Eigenschaften
Produktname |
Thiocyanatin C |
|---|---|
Molekularformel |
C18H30N2S2 |
Molekulargewicht |
338.6 g/mol |
IUPAC-Name |
[(E)-16-thiocyanatohexadec-7-enyl] thiocyanate |
InChI |
InChI=1S/C18H30N2S2/c19-17-21-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-22-18-20/h1,3H,2,4-16H2/b3-1+ |
InChI-Schlüssel |
QQBSQXKCVYYGOY-HNQUOIGGSA-N |
Isomerische SMILES |
C(CCCCSC#N)CCC/C=C/CCCCCCSC#N |
Kanonische SMILES |
C(CCCCSC#N)CCCC=CCCCCCCSC#N |
Synonyme |
thiocyanatin B thiocyanatin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



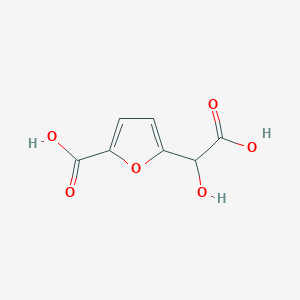
![3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid](/img/structure/B1254150.png)

![5-(3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyran-2-one](/img/structure/B1254154.png)
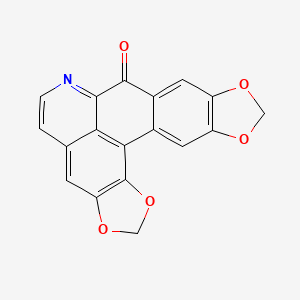
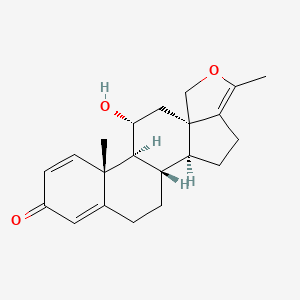
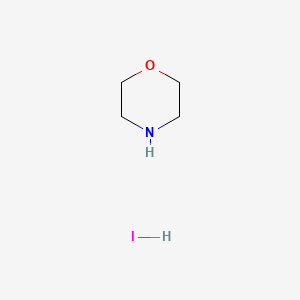
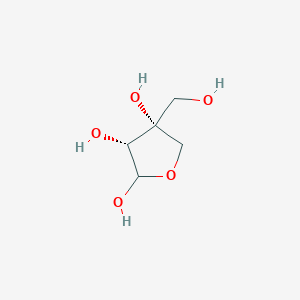
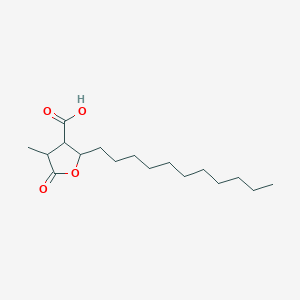
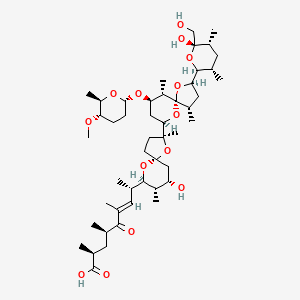
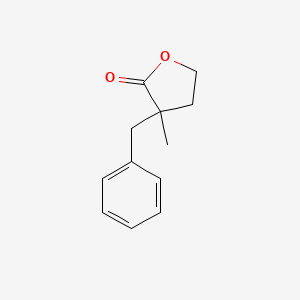
![2-Bromo-5,6-dihydrodibenzo[3,1-[7]annulen-11-one](/img/structure/B1254169.png)
